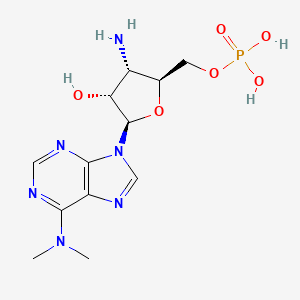
Puromycin aminonucleoside 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are characterized by a monophosphate group linked to the ribose moiety, which lacks a hydroxyl group at position 3 . It is a derivative of the antibiotic puromycin and is used primarily in scientific research.
Preparation Methods
The preparation of PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE involves synthetic routes that typically start with the antibiotic puromycin. The aminonucleoside portion of puromycin is isolated and then phosphorylated to form the monophosphate derivative
Chemical Reactions Analysis
PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study protein synthesis and ribosome function.
Medicine: It is used in nephrosis animal models to study kidney diseases and potential treatments.
Mechanism of Action
PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE exerts its effects by inhibiting protein synthesis. It is incorporated into the C-terminus of elongating nascent chains by the ribosome, blocking further extension and resulting in premature termination of translation . This mechanism is similar to that of the antibiotic puromycin, which targets the ribosome and disrupts protein synthesis.
Comparison with Similar Compounds
PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE is unique in its structure and function. Similar compounds include:
Puromycin: The parent compound, which also inhibits protein synthesis.
Aminoglycosides: A class of antibiotics that also target the ribosome but have different structures and mechanisms of action.
Chloramphenicol: Another antibiotic that inhibits protein synthesis but through a different mechanism.
PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE stands out due to its specific use in research and its unique mechanism of action.
Properties
CAS No. |
26113-03-1 |
|---|---|
Molecular Formula |
C12H19N6O6P |
Molecular Weight |
374.29 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3-amino-5-[6-(dimethylamino)purin-9-yl]-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O6P/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(19)7(13)6(24-12)3-23-25(20,21)22/h4-7,9,12,19H,3,13H2,1-2H3,(H2,20,21,22)/t6-,7-,9-,12-/m1/s1 |
InChI Key |
BFPIKGKMRKBBBF-GRIPGOBMSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)N)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
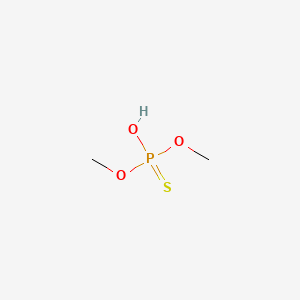

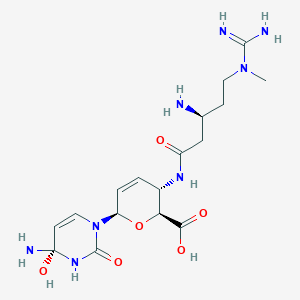
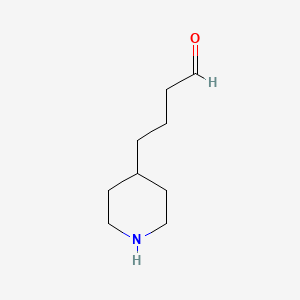
![7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)

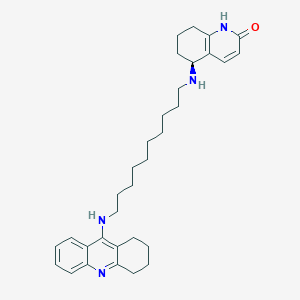
![4,6-Dideoxy-4-{[4-[(4-O-hexopyranosylhexopyranosyl)oxy]-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose](/img/structure/B10758910.png)
![N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine](/img/structure/B10758913.png)

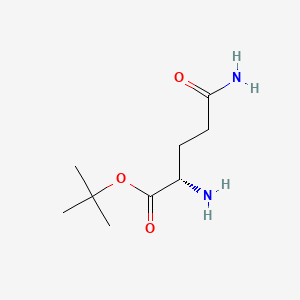
![2-Ethoxyethyl (2S,3S)-4-((S)-2-benzyl-3-oxo-4-((3AR,8R,8AS)-2-oxo-3,3A,8,8A-tetrahydro-2H-indeno[1,2-D]oxazol-8-YL)-2,3-dihydro-1H-pyrrol-2-YL)-3-hydroxy-1-phenylbutan-2-ylcarbamate](/img/structure/B10758923.png)
![[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl] (1E)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B10758930.png)
